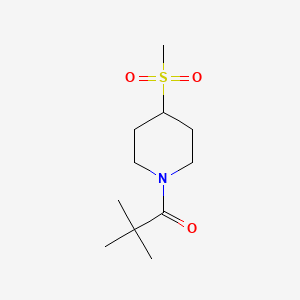

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the β-ketoamphetamine family. It is a designer drug that has been gaining popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Mephedrone and Methylone.

Aplicaciones Científicas De Investigación

Solvent and Reaction Medium

Dimethyl sulfoxide (DMSO) is a compound known for its solvent properties, which shares a functional group (sulfonyl) with the compound . DMSO has been extensively used in scientific research due to its ability to dissolve both polar and nonpolar compounds, making it an invaluable solvent in organic synthesis and pharmaceutical research. Its unique solvent capabilities stem from its amphipathic nature, combining two hydrophobic methyl groups with a polar sulfoxide group, facilitating the dissolution of a wide range of substances (Kiefer, Noack, & Kirchner, 2011).

Catalytic and Photocatalytic Applications

Compounds containing methylsulfonyl groups have been studied for their catalytic properties. For instance, research on the oxidation of sulfur compounds highlights the importance of catalysts in environmental remediation, particularly in the degradation of reduced sulfur compounds that are by-products of industrial processes. Although not directly related to 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, the study underscores the potential for compounds with sulfonyl groups to act in catalytic roles, hinting at possible applications in pollution control and chemical synthesis (Cantau et al., 2007).

Biomedical Research

The sulfonyl functional group is also prominent in pharmacological agents, indicating that compounds bearing this group, such as this compound, could find applications in drug development and biomedical research. Sulfonyl-containing compounds have been explored for their therapeutic effects, including anti-inflammatory and analgesic properties. DMSO itself is known for its penetration-enhancing effects, which could imply potential uses of related compounds in drug delivery systems, enhancing the bioavailability of therapeutics (Hoang et al., 2021).

Propiedades

IUPAC Name |

2,2-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-11(2,3)10(13)12-7-5-9(6-8-12)16(4,14)15/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWAFCYHOVTKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)

![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2688498.png)

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)